Resorufin-d6
Overview
Description
Resorufin-d6 is the deuterium labeled Resorufin . It is a highly fluorescent pink dye used for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and a second analyte . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
Resorufin-d6 has been widely utilized in the design of responsive probes specific for various bioactive species . The chemical structures of these probes, their response mechanisms, detection limits, and practical applications have been investigated .Molecular Structure Analysis
The molecular weight of Resorufin-d6 is 219.23 . Its formula is C12HD6NO3 . The SMILES string representation of its structure is O=C1C([2H])=C2C(C([2H])=C1[2H])=NC3=C([2H])C([2H])=C(O)C([2H])=C3O2 .Chemical Reactions Analysis
Resorufin-d6 has been used in the development of fluorescent probes for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .Physical And Chemical Properties Analysis
Resorufin-d6 exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . It has favorable stability to light irradiation and pH changes (pH 6.0–10.0) .Scientific Research Applications
Fluorescent Probe Development
Resorufin is utilized in designing small molecule fluorescent chemical sensors due to its excellent optical properties. These sensors are applied in molecular recognition and molecular imaging in analytical chemistry, biology, and medicine. Resorufin-based fluorescent probes detect biologically active substances such as enzymes, reactive oxygen species (ROS), reactive nitrogen species (RNS), reactive sulfur species (RSS), and ions (Wang et al., 2021).
Biochemical Assays
Resorufin's fluorescence reduction is catalyzed by enzymes present in hepatic cytosol, with applications in biochemical assays. This reaction is mediated by NADH or NADPH and inhibited by dicumarol. It's used to measure enzyme activities like DT-diaphorase (Nims, Prough, & Lubet, 1984).
Electrochemical Probes
Methoxy-resorufin ether, a derivative of resorufin, serves as an electrochemical probe for studying enzyme activities, such as cytochrome P450 CYP6G1. It exhibits reversible electron transfer, making it suitable for monitoring enzyme demethylation activities (Jenkins et al., 2006).
Microdroplet Bacterial Assays
In microdroplet bacterial assays, dodecylresorufin (C12R), a form of resorufin, is preferred over conventional resorufin due to its higher sensitivity and specificity. It's used in droplet digital assays and for monitoring microbial growth in droplets (Scheler et al., 2016).
Photodynamic Therapy
An iodinated resorufin derivative has been synthesized for photodynamic therapy (PDT). It's activated by a monoamine oxidase (MAO) enzyme, showing high singlet oxygen generation and selective cytotoxicity towards cancer cells with high MAO-A expression (Almammadov et al., 2020).
Hydrologic Applications
The resazurin-resorufin system quantifies surface water-sediment interactions and microbial metabolic activity in stream ecosystems. It's used as a hydrologic tracer, contributing to research in hydrology and stream ecology (Knapp, González‐Pinzón, & Haggerty, 2018).
Protein Kinase Inhibitors
Resorufin has been identified as a selective and potent inhibitor of protein kinase CK2, demonstrating its potential in developing novel therapeutic agents (Sandholt, Olsen, Guerra, & Issinger, 2009).
Detection of Hydrazine
Resorufin derivatives are used as fluorescent “turn-on” probes for detecting hydrazine, a hazardous material. These probes show a significant fluorescence enhancement and color change upon reaction with hydrazine (Tang et al., 2016).
Metabolic Activity Assays
Resorufin is used in assays measuring cell viability and metabolic activity. The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity, detectable by fluorometric assays (Vieira-da-Silva & Castanho, 2023).
Safety And Hazards
Resorufin-d6 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and formation of dust and aerosols . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Future Directions
Resorufin-d6 has been widely used in the design of responsive probes for various bioactive species . The current challenges and future research directions in developing resorufin-based probes are then proposed . This is expected to facilitate the design and development of new fluorescent probes and promote the advancement of resorufin in future biological applications .
properties
IUPAC Name |
1,2,4,6,8,9-hexadeuterio-7-hydroxyphenoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLDCABUXLXKM-MZWXYZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C3C(=C(C(=O)C(=C3O2)[2H])[2H])[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703031 | |
Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resorufin-d6 | |
CAS RN |
1196157-65-9 | |
Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1196157-65-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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